6,9,12-Octadecatrienoic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

6,9,12-Octadecatrienoic acid, commonly known as alpha-linolenic acid (ALA), is a polyunsaturated fatty acid that belongs to the omega-3 family. It is an essential fatty acid that cannot be synthesized by the human body and must be obtained through the diet. ALA is found in various plant sources, including flaxseed, chia seeds, hemp seeds, walnuts, and soybeans. In recent years, ALA has gained significant attention due to its potential health benefits, including its ability to reduce inflammation, improve heart health, and support brain function.

科研应用

Pheromone and Attractant Synthesis

6,9,12-Octadecatrienoic acid is utilized in synthesizing pheromone and attractant components for lepidopterous insect pests. Efficient chemical syntheses of these components have been reported using this acid (Wang & Zhang, 2007).

Bioactive Properties and Metabolism

This compound exhibits cardiovascular-protective, anti-cancer, neuro-protective, anti-inflammatory, and antioxidant properties. It's converted into eicosa-pentaenoic acid (EPA) and docosa-hexaenoic acid (DHA) in the human system, influencing the risk of ischemic heart disease and blood clots (Parvathi et al., 2022).

Biosynthesis Studies

Gamma-linolenic acid, a variant of 6,9,12-octadecatrienoic acid, is biosynthesized through a series of dehydrogenation reactions catalyzed by fatty acid desaturases. Studies on the cryptoregiochemistry of these reactions provide insights into the biosynthesis process (Fauconnot & Buist, 2001).

Fungal Desaturation Characteristics

Research on fungi like Trichoderma sp. explores how they introduce double bonds in fatty acids, including 6,9,12-octadecatrienoic acid, demonstrating the complexity of fungal lipid metabolism (Shirasaka et al., 2005).

Synthetic Chemistry

The synthesis of 3-oxalinolenic acid from 6,9,12-octadecatrienoic acid showcases the ability to create beta-oxidation-resistant oxylipins, which might have enhanced biological activity due to resistance to metabolic degradation (Hamberg et al., 2006).

Metabolism Studies

Synthetic approaches like the creation of radiolabeled analogs of octadeca-6,10,12-trienoic acid help in studying the metabolic fate of conjugated linoleic acid isomers, crucial for understanding its role in biological systems (Loreau et al., 2003).

Aromatase Inhibition

Compounds derived from 6,9,12-octadecatrienoic acid, isolated from various plants, have demonstrated strong aromatase inhibitory activity, highlighting its potential in medicinal chemistry (Yang et al., 2009).

Corrosion Inhibition

Fatty acids including 6,9,12-octadecatrienoic acid have shown potential in corrosion inhibition of metals, a novel application in materials science (Khanra et al., 2018).

Fungal Production of Polyunsaturated Fatty Acids

Microbial production of polyunsaturated fatty acids, including variants of 6,9,12-octadecatrienoic acid, has been extensively researched for potential applications in nutrition and pharmaceuticals (Arjuna, 2014).

Biofuel Properties

Studying the fuel properties of methyl esters containing 6,9,12-octadecatrienoic acid provides insights into the potential of these fatty acids in biofuel applications (Knothe, 2013).

性质

CAS 编号 |

1686-12-0 |

|---|---|

产品名称 |

6,9,12-Octadecatrienoic acid |

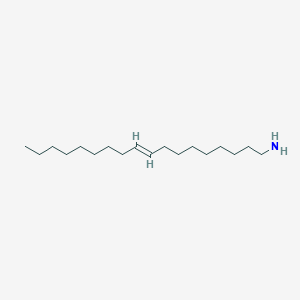

分子式 |

C18H30O2 |

分子量 |

278.4 g/mol |

IUPAC 名称 |

(6E,9E,12E)-octadeca-6,9,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6+,10-9+,13-12+ |

InChI 键 |

VZCCETWTMQHEPK-YHTMAJSVSA-N |

手性 SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)O |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

规范 SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

同义词 |

LINOLENATE |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)